

Commercial availability of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione

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Compound of Interest

Compound Name: 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1330880

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In-Depth Technical Guide: 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological significance of **1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione**. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Commercial Availability

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione, identified by the CAS Number 37010-53-0, is available from various chemical suppliers. The availability and product details are summarized in the table below. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.

Supplier	Product Name	CAS Number	Notes
BLDpharm	1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione	37010-53-0	Special offers may be available for online orders. Cold-chain transportation may be required.
ChemicalBook	1-(2,3-Dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione	37010-53-0	Provides access to multiple suppliers.
Benchchem	1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione	37010-53-0	Inquire for details.

Synthesis and Experimental Protocols

The synthesis of **1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione**, a member of the N-substituted maleimide class, typically follows a two-step procedure. This process involves the formation of an N-substituted maleamic acid intermediate, followed by cyclization.

General Synthesis of N-Aryl Maleimides

The general synthetic route is as follows:

- Formation of N-(2,3-Dichlorophenyl)maleamic acid: This step involves the reaction of 2,3-dichloroaniline with maleic anhydride. The amine group of the aniline attacks the carbonyl group of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid.[1][2]
- Cyclization to **1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione**: The N-(2,3-Dichlorophenyl)maleamic acid intermediate is then cyclized to form the final maleimide product. This is typically achieved through dehydration, often using a dehydrating agent such as acetic anhydride in the presence of a catalyst like sodium acetate.[1][3]

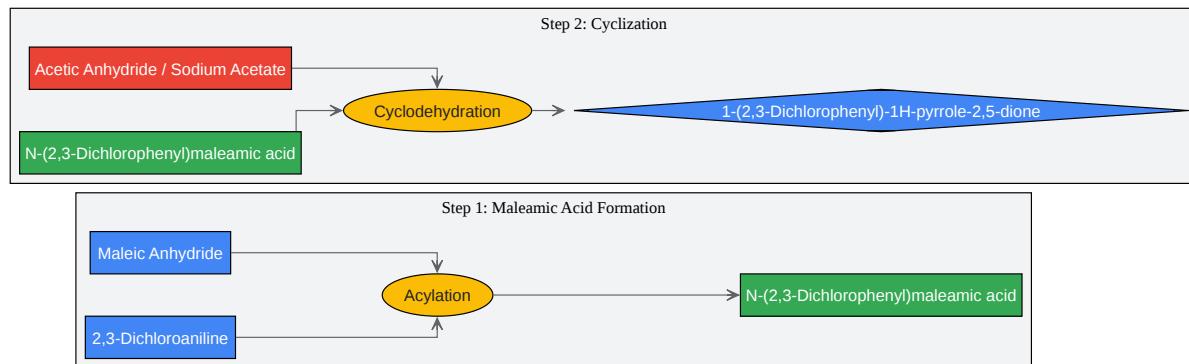
Detailed Experimental Protocol (Adapted from similar syntheses)[1][3]

Step 1: Synthesis of N-(2,3-Dichlorophenyl)maleamic acid

- Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent, such as diethyl ether or glacial acetic acid, in a reaction flask.[1]
- Slowly add a solution of 2,3-dichloroaniline (1.0 equivalent) in the same solvent to the maleic anhydride solution with stirring at room temperature.
- Continue stirring for a specified period (e.g., 1-2 hours) to allow for the formation of the maleamic acid, which may precipitate out of the solution.[1]
- Collect the solid product by filtration and wash with a cold solvent to remove any unreacted starting materials.
- The product can be dried under vacuum.

Step 2: Synthesis of **1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione**

- Suspend the dried N-(2,3-Dichlorophenyl)maleamic acid in acetic anhydride.
- Add anhydrous sodium acetate (catalytic amount).
- Heat the mixture with stirring (e.g., at 60-70°C) for a sufficient time to complete the cyclization (typically 1-2 hours).[1]
- Cool the reaction mixture and pour it into ice-water to precipitate the maleimide product.
- Collect the solid product by filtration, wash thoroughly with water, and then with a non-polar solvent like petroleum ether.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or cyclohexane).



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Caption: General two-step synthesis of **1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione**.

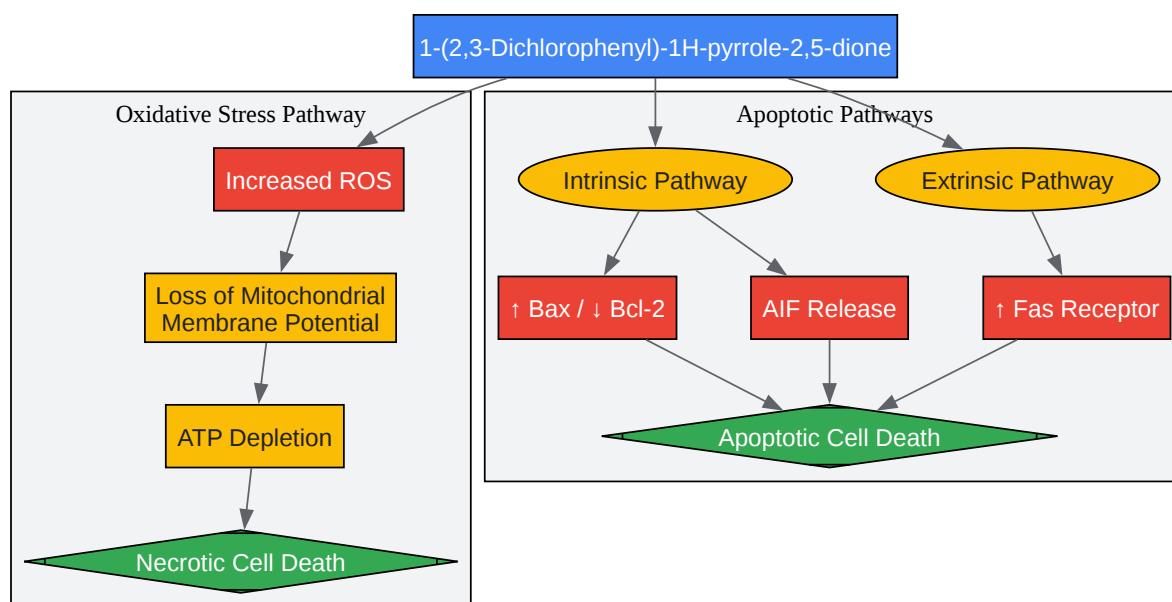
Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of **1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione** are limited, the broader class of N-substituted maleimides is known to exhibit significant pharmacological properties, including cytotoxic and antitumor activities.^{[4][5]} The primary mechanism of action for maleimides is their high reactivity towards thiol groups, particularly the cysteine residues in proteins.^[6]

Mechanism of Cytotoxicity

The cytotoxicity of maleimide derivatives is often mediated by the generation of intracellular Reactive Oxygen Species (ROS).^[4] This increase in ROS can lead to oxidative stress, loss of mitochondrial membrane potential, and depletion of ATP, ultimately resulting in cell death, primarily through necrosis.^[4]

Furthermore, some maleimide derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, and the upregulation of the Fas receptor.[7]



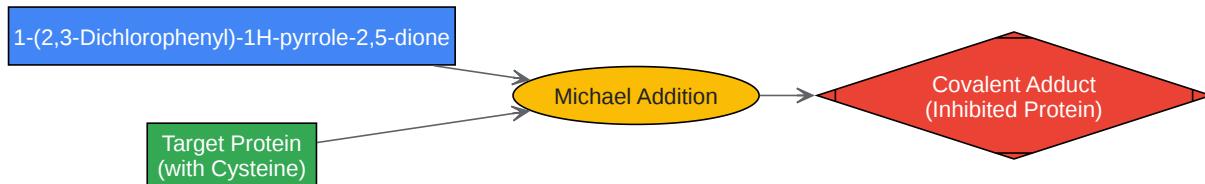
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Caption: Potential cytotoxic mechanisms of N-aryl maleimides.

Potential Molecular Targets

The reactivity of the maleimide moiety towards thiols suggests that proteins containing reactive cysteine residues are potential targets. This includes a wide range of enzymes and signaling proteins. While the specific targets of **1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione** have not been elucidated, related N-substituted maleimides have been shown to inhibit enzymes such as monoglyceride lipase (MGL) and topoisomerase II.[8][9] The inhibition is often irreversible

due to the formation of a stable covalent bond between the maleimide and a cysteine residue in the active site of the enzyme.



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Caption: Covalent modification of target proteins by maleimides.

Conclusion

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione is a commercially available compound with potential applications in drug discovery and chemical biology. Its synthesis is based on well-established methods for N-substituted maleimides. Based on the known reactivity of the maleimide scaffold, its biological activity is likely driven by covalent modification of cysteine residues in various protein targets, leading to the induction of oxidative stress and programmed cell death. Further research is warranted to identify the specific molecular targets and signaling pathways affected by this particular dichlorinated derivative, which will be crucial for its development as a potential therapeutic agent.

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